Azlocillin

Pseudomonas aeruginosa minimum inhibitory concentration (MIC) acylureidopenicillin potency

Azlocillin (CAS 37091-66-0) is a semisynthetic acylureidopenicillin antibiotic derived from ampicillin and supplied primarily as the sodium salt for parenteral administration. It belongs to the extended-spectrum antipseudomonal penicillin class alongside piperacillin and mezlocillin, distinguished by its specific N-acyl substitution pattern that modulates target binding and pharmacokinetic behavior.

Molecular Formula C20H23N5O6S
Molecular Weight 461.5 g/mol
CAS No. 37091-66-0
Cat. No. B1666447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzlocillin
CAS37091-66-0
SynonymsAzlin
Azlocillin
Azlocillin Sodium
Azlocillin, Sodium
Bay e 6905
Bay-e 6905
Baye 6905
Securopen
Sodium Azlocillin
Sodium, Azlocillin
Molecular FormulaC20H23N5O6S
Molecular Weight461.5 g/mol
Structural Identifiers
SMILESCC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)N4CCNC4=O)C(=O)O)C
InChIInChI=1S/C20H23N5O6S/c1-20(2)13(17(28)29)25-15(27)12(16(25)32-20)22-14(26)11(10-6-4-3-5-7-10)23-19(31)24-9-8-21-18(24)30/h3-7,11-13,16H,8-9H2,1-2H3,(H,21,30)(H,22,26)(H,23,31)(H,28,29)/t11-,12-,13+,16-/m1/s1
InChIKeyJTWOMNBEOCYFNV-NFFDBFGFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySodium salt is soluble in water (50 mg/ml)
2.33e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Azlocillin (CAS 37091-66-0): A Semisynthetic Acylureidopenicillin with Defined Antipseudomonal Activity & Pharmacokinetic Differentiation


Azlocillin (CAS 37091-66-0) is a semisynthetic acylureidopenicillin antibiotic derived from ampicillin and supplied primarily as the sodium salt for parenteral administration . It belongs to the extended-spectrum antipseudomonal penicillin class alongside piperacillin and mezlocillin, distinguished by its specific N-acyl substitution pattern that modulates target binding and pharmacokinetic behavior [1]. The compound acts by binding to penicillin-binding proteins (PBPs), thereby inhibiting bacterial cell wall peptidoglycan cross-linking, and demonstrates activity against a range of Gram-negative bacilli, notably Pseudomonas aeruginosa, as well as certain Gram-positive cocci and anaerobes [2].

Why Azlocillin Cannot Be Assumed Interchangeable with Other Acylureidopenicillins or Antipseudomonal Penicillins


Despite belonging to the same acylureidopenicillin subclass, azlocillin exhibits clinically and analytically meaningful divergence from its nearest structural analogs—piperacillin, mezlocillin, ticarcillin, and carbenicillin—across multiple selection-critical dimensions. Interspecies MIC rankings, protein binding, susceptibility to inoculum effects driven by chromosomal β-lactamases, and the degree of dose-dependent pharmacokinetic non-linearity all differ in ways that preclude simple potency-based substitution [1]. Even when in vitro MICs appear comparable, the interplay between pharmacokinetic behavior and β-lactamase stability can invert expected efficacy rankings, making compound-specific evidence essential for procurement or formulation decisions [2].

Quantitative Differentiation Evidence: Azlocillin vs. Comparator Acylureidopenicillins and Carboxypenicillins


Antipseudomonal MIC₁₀ Ranking: Azlocillin Sits Between Piperacillin and Mezlocillin with 5-Fold Superiority over Carbenicillin

In a head-to-head study of 88 clinical Pseudomonas aeruginosa isolates, azlocillin exhibited an MIC for 90% of strains (MIC₉₀) of 10.0 mg/L, compared with 7.5 mg/L for piperacillin, 26.5 mg/L for mezlocillin, 50.0 mg/L for ticarcillin, and >100 mg/L for carbenicillin [1]. A separate study of 300 Gram-negative bacilli confirmed that azlocillin was 8-fold more active than carbenicillin against P. aeruginosa [2]. This quantitative ranking—piperacillin > azlocillin > mezlocillin >> ticarcillin >> carbenicillin—provides a precise, strain-pooled potency hierarchy.

Pseudomonas aeruginosa minimum inhibitory concentration (MIC) acylureidopenicillin potency

Protein Binding: Azlocillin's 20–46% Range Contrasts with Piperacillin's ~16% and May Influence Free Drug Exposure

Azlocillin exhibits concentration-dependent plasma protein binding, ranging from 20% to 46%, with values of approximately 35–40% at typical therapeutic concentrations [1]. Piperacillin binding averages approximately 16% across concentrations of 20–300 µg/mL, while mezlocillin and azlocillin show similar binding profiles declining from ~50% at 2 µg/mL to ~30% at 200 µg/mL [2]. Ticarcillin binding is approximately 60% [2]. The lower protein binding of piperacillin yields a higher free (active) fraction, whereas azlocillin's moderate binding implies that total plasma concentration may modestly overestimate the microbiologically active fraction relative to piperacillin, a factor relevant for pharmacokinetic/pharmacodynamic (PK/PD) target attainment calculations.

protein binding free fraction pharmacokinetic differentiation

Dose-Dependent Pharmacokinetics: Azlocillin Exhibits Pronounced Non-Linear Elimination Compared to Mezlocillin

In a crossover study of 10 healthy volunteers, azlocillin displayed clear dose-dependent (capacity-limited) pharmacokinetics across intravenous doses of 1.0, 2.0, and 5.0 g. The serum half-life (t₁/₂) increased from 0.89 h (1.0 g) to 1.53 h (5.0 g), while total body clearance decreased from 12.0 L/h to 6.4 L/h [1]. In contrast, 2.0 g mezlocillin demonstrated a t₁/₂ of only 0.64 h and clearance of 14.4 L/h, indicating a significantly lower degree of dose dependency [1]. A review further confirmed that azlocillin half-life extends to 2.5–6 h in anephric subjects, with protein binding of 35–40% at therapeutic levels and 60–75% renal excretion of unchanged drug, increasing with dose size [2]. This pharmacokinetic behavior means that dose escalation yields disproportionately higher serum levels and prolonged exposure with azlocillin compared to mezlocillin.

dose-dependent pharmacokinetics half-life prolongation capacity-limited elimination

β-Lactamase Lability and Inoculum Effect: A Differentiating Liability Shared with Mezlocillin but Potentially Greater Than Piperacillin

Azlocillin and mezlocillin are both weak substrates for the chromosomal AmpC β-lactamase of Pseudomonas aeruginosa, and their MICs are markedly elevated by large bacterial inocula, a phenomenon not observed with the α-carboxypenicillins carbenicillin and ticarcillin [1]. Jacobs et al. demonstrated that the inducible P. aeruginosa strain was less sensitive to azlocillin, mezlocillin, and piperacillin than its β-lactamase-uninducible mutant, with differences more pronounced at high inocula and in broth culture [2]. While all three ureidopenicillins share this vulnerability, azlocillin's higher baseline potency against P. aeruginosa (lower MIC₉₀ than mezlocillin) partially compensates, but piperacillin's lower MIC combined with comparable β-lactamase lability still yields superior overall activity against enzyme-producing strains [1][2]. This evidence clarifies that β-lactamase stability is a class-wide limitation, not a unique azlocillin liability, but the impact on susceptibility must be considered when comparing procurement options.

beta-lactamase stability inoculum effect Pseudomonas aeruginosa resistance

Aminoglycoside Synergy: Azlocillin Combinations Show Moderate to Strong Potentiation Against P. aeruginosa, Though Piperacillin Synergy Prevails

In a checkerboard titration study using 88 clinical P. aeruginosa isolates, azlocillin combined with gentamicin, tobramycin, sisomicin, or amikacin produced synergistic effects in 30–65% of strains, with most synergy categorized as moderate or slight [1]. In comparison, piperacillin–aminoglycoside combinations demonstrated strong potentiation in 85% of strains with sisomicin and 50% with gentamicin, indicating a higher degree of synergy [1]. The MBC/MIC ratio further distinguishes the agents: azlocillin exhibits a ratio of 4.5, compared to 1.3 for piperacillin, 3.3 for mezlocillin, and 1.9 for ticarcillin, indicating that azlocillin may require higher multiples of the MIC to achieve bactericidal activity [1]. This evidence positions azlocillin as a viable combination partner but one where synergy magnitude is typically inferior to piperacillin.

antibiotic synergy aminoglycoside combination Pseudomonas aeruginosa

Industrial and Analytical Application: Azlocillin as a Reference Standard and Fermentation Contamination Control Agent

Beyond clinical use, azlocillin is applied as a pharmaceutical reference standard for chromatographic purity determination and susceptibility testing, with validated HPLC methods capable of detecting impurities at 0.4 ng limit of detection in the range of 0.1–100 µg/mL [1]. The Chinese Pharmacopoeia specifies an azlocillin content of not less than 90.0% (anhydrous basis) and defined limits for individual impurities (≤1.5%) and total impurities (≤3.0%) [2]. Azlocillin sodium salt is also used in industrial microbial fermentation processes to control Gram-negative bacterial contamination, protecting high-value fermentation batches producing enzymes, pharmaceuticals, or bio-based chemicals . While piperacillin and mezlocillin may serve comparable roles in fermentation contexts, the combination of validated pharmacopoeial monographs and established impurity profiling methods provides procurement-grade quality assurance for azlocillin specifically.

reference standard fermentation contamination quality control

Evidence-Based Application Scenarios Where Azlocillin's Differentiated Profile Provides Clear Fit-for-Purpose Value


Anti-Pseudomonal Susceptibility Panel Reference Standard

Given its defined MIC₉₀ of 10.0 mg/L against 88 clinical P. aeruginosa isolates and its documented pharmacopoeial purity specifications (≥90% on anhydrous basis; individual impurities ≤1.5%), azlocillin serves as a well-characterized reference compound for constructing antipseudomonal susceptibility panels [1]. Its intermediate potency—more active than mezlocillin (MIC₉₀ 26.5 mg/L) and ticarcillin (MIC₉₀ 50.0 mg/L) but less active than piperacillin (MIC₉₀ 7.5 mg/L)—provides a useful mid-range calibration point for quality control in clinical microbiology laboratories [1][2].

Pharmacokinetic/Pharmacodynamic Modeling of Capacity-Limited Elimination

Azlocillin's pronounced dose-dependent pharmacokinetics—t₁/₂ extending from 0.89 h (1 g) to 1.53 h (5 g) with corresponding clearance reduction from 12.0 to 6.4 L/h—make it a model substrate for studying capacity-limited elimination mechanisms and saturable renal tubular secretion in translational PK/PD research [3]. This behavior is more exaggerated than that of mezlocillin (t₁/₂ 0.64 h at 2 g), allowing well-differentiated experimental conditions [3].

Combination Therapy Regimens Targeting Multi-Drug Resistant P. aeruginosa

In settings where piperacillin is unavailable or contraindicated, azlocillin combined with an aminoglycoside (gentamicin, tobramycin, or amikacin) provides a clinically validated alternative, with synergy demonstrable in 30–65% of P. aeruginosa strains [4]. Although synergy frequency is lower than piperacillin combinations (50–85%), the combination strategy remains supported by direct comparative evidence and may be considered when piperacillin cannot be sourced [4].

Industrial Fermentation Contamination Control Agent with Validated Quality Specifications

Azlocillin sodium, backed by pharmacopoeial quality monographs and validated HPLC impurity methods (LOD 0.4 ng; linear range 0.1–100 µg/mL), is employed in industrial fermentation to suppress Gram-negative bacterial contaminants [5]. The availability of a rigorous regulatory-quality specification reduces the risk of batch-to-batch variability that could compromise fermentation productivity, a consideration that may not be equally assured for every in-class analog without equivalent pharmacopoeial coverage [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Azlocillin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.